molecular formula C13H8ClF3N4O B8784479 5-((4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)indolin-2-one

5-((4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)indolin-2-one

Cat. No.: B8784479
M. Wt: 328.68 g/mol
InChI Key: LHTJEBJSHUCUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)indolin-2-one is a useful research compound. Its molecular formula is C13H8ClF3N4O and its molecular weight is 328.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8ClF3N4O

Molecular Weight

328.68 g/mol

IUPAC Name

5-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-1,3-dihydroindol-2-one

InChI

InChI=1S/C13H8ClF3N4O/c14-11-8(13(15,16)17)5-18-12(21-11)19-7-1-2-9-6(3-7)4-10(22)20-9/h1-3,5H,4H2,(H,20,22)(H,18,19,21)

InChI Key

LHTJEBJSHUCUDT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)NC3=NC=C(C(=N3)Cl)C(F)(F)F)NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-trifluoromethyl-2,4-dichloropyrimidine (214.8 g; 0.921 mol) in 1:1 DCE/tBuOH (1.240 L) was added Zinc chloride 1M solution in ether (1 eq; 0.921 L). After 0.5 hour, 5-amino-oxindole (124 g; 0.837 mol) was added followed by triethylamine (129.4 ml; 0.921 mol) keeping temperature at 25° C. The reaction was allowed to stir at room temperature overnight, then was concentrated and the product triturated from methanol as a yellow solid (224.3 g; 82%). 1H NMR (DMSO-d6, 400 MHz) 3.29 (s, 2H), 6.76 (d, J=7.9 Hz, 2H), 7.39 (d, J=8.3 Hz), 7.51 (br s, 1H), 8.71 (s, 1H), 10.33 (s, 1H), 10.49 (s, 1H). 13C NMR (DMSO-d6, 100 MHz) δ 177.0, 161.3, 158.7 (br), 140.7, 132.8, 126.9, 123.7 (q, J=268 Hz), 121.0, 118.7, 111.2 (q, J=32 Hz), 109.6, 36.7; HPLC ret. time: 5.759 min. LRMS (M+) 329.1, 331.1.
Quantity
214.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.921 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
DCE tBuOH
Quantity
1.24 L
Type
solvent
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step Two
Quantity
129.4 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.